2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with dimethyl groups and a morpholinoethyl side chain attached to an indolinyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the dimethyl groups. The morpholinoethyl side chain is then attached through a series of nucleophilic substitution reactions. The final step involves the coupling of the indolinyl moiety to the morpholinoethyl side chain under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzenesulfonamide core and the morpholinoethyl side chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- 2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
Uniqueness
2,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinoethyl side chain, in particular, differentiates it from similar compounds and may enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-4-5-18(2)23(14-17)30(27,28)24-16-22(26-10-12-29-13-11-26)19-6-7-21-20(15-19)8-9-25(21)3/h4-7,14-15,22,24H,8-13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWLRQXYRUGJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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